6-amino-3-cyclopropylquinazolin-4(3H)-one
Description
Overview of the Quinazolinone Heterocyclic System in Academic Research
The quinazolinone core is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyrimidinone ring. mdpi.com Specifically, the 4(3H)-quinazolinone isomer is a prominent feature in over 150 naturally occurring alkaloids and a vast number of synthetic compounds. nih.gov This scaffold is of significant academic interest for several reasons.
First, the quinazolinone ring is chemically stable and can withstand various reaction conditions, such as oxidation and reduction, making it a robust template for chemical modification. mdpi.com Second, it possesses a wide and diverse range of pharmacological activities. Academic research has extensively documented the anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties of quinazolinone derivatives. nih.govnih.govnih.gov This broad bioactivity profile makes it a versatile starting point for drug discovery programs. nih.gov
Structure-activity relationship (SAR) studies have consistently shown that the biological activity of the quinazolinone system can be significantly modulated by substituents at various positions, particularly at the 2, 3, 6, and 8-positions. nih.gov This tunability allows researchers to fine-tune the pharmacological properties of new analogues to optimize potency and selectivity for specific biological targets. nih.gov
Table 1: Physicochemical Properties of the Parent 4(3H)-Quinazolinone Scaffold This interactive table provides key data for the unsubstituted core structure.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆N₂O |
| Molar Mass | 146.15 g/mol |
| Appearance | Crystalline solid |
| General Feature | Stable heterocyclic system |
| Key Tautomerism | Exhibits lactam-lactim tautomerism |
Contextualization of Aminoquinazolones within Contemporary Organic and Medicinal Chemistry Research
The introduction of an amino group onto the quinazolinone scaffold gives rise to aminoquinazolones, a subclass with profound importance in medicinal chemistry. The position and substitution pattern of the amino group are critical in defining the compound's biological role. For instance, the 4-aminoquinazoline core is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on this structure, highlighting its clinical relevance in targeting enzymes like the epidermal growth factor receptor (EGFR). mdpi.com
Beyond the 4-position, amino groups at other locations, such as the 3- and 6-positions, are also actively investigated. 3-Amino-quinazolinones often serve as versatile synthetic intermediates, or synthons, allowing for the construction of more complex, fused heterocyclic systems. nih.govsigmaaldrich.com The amino group at the 6-position has been shown to be a key feature for potent biological activity, including in the development of dual topoisomerase inhibitors and other anticancer agents. mdpi.com The presence of an electron-donating amino group on the benzene portion of the scaffold can significantly influence the molecule's electronic properties and its ability to interact with biological targets. acs.org
Academic Research Rationale for Investigating 6-amino-3-cyclopropylquinazolin-4(3H)-one
While specific, detailed research findings on this compound are not widely available in public literature, the academic rationale for its investigation can be logically constructed from established principles of medicinal chemistry and the known structure-activity relationships of the quinazolinone class. The rationale is based on the strategic combination of three key structural motifs: the quinazolinone core, the 6-amino group, and the 3-cyclopropyl group.
The Quinazolinone Core: As established, this provides a biologically active and synthetically tractable scaffold. mdpi.comnih.gov
The 6-Amino Group: Substitution at the 6-position is a known strategy for modulating bioactivity. nih.gov The amino group, in particular, can act as a hydrogen bond donor or acceptor, forming crucial interactions within enzyme active sites or receptors. Its inclusion is a rational approach to enhance target binding affinity and specificity. mdpi.com
The 3-Cyclopropyl Group: The N-3 position is another critical site for modification. nih.gov The cyclopropyl (B3062369) group is a valuable substituent in modern drug design. It is a small, rigid, and lipophilic ring that can improve metabolic stability and membrane permeability. Its unique, strained-ring electronics can also lead to favorable binding interactions. Research on other quinazoline (B50416) derivatives, such as 2-cyclopropyl quinazolines, has highlighted the utility of this group in designing potent EGFR inhibitors. ijsrtjournal.com
Therefore, the academic research rationale for synthesizing and evaluating this compound is to explore the potential synergistic effects of these substituents. The investigation aims to determine how the combination of a key pharmacophoric element (6-amino) and a group known to confer favorable physicochemical properties (3-cyclopropyl) impacts the biological activity of the quinazolinone scaffold. Such a compound would be a logical candidate for screening in anticancer, antimicrobial, or anti-inflammatory assays.
Historical Evolution and Current Research Trends of Substituted Quinazolinones
The history of quinazolinone synthesis dates back to the late 19th century, with early methods such as the Griess synthesis (1889) and the Niementowski synthesis providing foundational routes to the core structure. nih.gov These classical methods typically involved the condensation of anthranilic acid derivatives with one-carbon sources like formamide (B127407). nih.govtechnion.ac.il
Over the decades, research has evolved significantly. While early work focused on fundamental synthesis and characterization, contemporary research is driven by therapeutic applications. Current trends in the field include:
Targeted Drug Design: A major focus is the design of quinazolinones as specific enzyme inhibitors, particularly protein kinase inhibitors for cancer therapy. nih.govmdpi.com This involves using computational docking and detailed SAR studies to design molecules that fit precisely into the active site of a target protein. ijsrtjournal.com
Development of Green Synthetic Methods: There is a growing emphasis on creating more efficient and environmentally friendly synthetic routes. This includes the use of microwave-assisted synthesis, solvent-free reactions, and novel catalysts to reduce reaction times and waste. researchgate.net
Expansion of Therapeutic Targets: Researchers are exploring the potential of quinazolinones against a widening array of diseases beyond cancer, including neurodegenerative disorders, microbial infections, and viral diseases. nih.govmdpi.com
Molecular Hybridization: A modern strategy involves creating hybrid molecules that combine the quinazolinone scaffold with other known pharmacophores. The goal is to develop multifunctional molecules that can interact with multiple biological targets simultaneously.
Table 2: Illustrative Biological Activities of Substituted Quinazolinone Derivatives This table summarizes the diverse pharmacological roles of the quinazolinone scaffold based on substitution patterns mentioned in academic literature.
| Substitution Pattern | Reported Biological Activity |
|---|---|
| 4-Anilinoquinazolines | EGFR Kinase Inhibition (Anticancer) |
| 2,3-Disubstituted Quinazolinones | Antimicrobial, Antifungal |
| 6-Halogenated Quinazolinones | Antimicrobial |
| 2-Mercapto-quinazolinones | Apoptosis Induction (Anticancer) |
| Fused Tricyclic Quinazolinones | Broad Spectrum Antimicrobial |
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-cyclopropylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-1-4-10-9(5-7)11(15)14(6-13-10)8-2-3-8/h1,4-6,8H,2-3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEQSNIBWNVBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Structural Features, and Stereochemical Considerations of 6 Amino 3 Cyclopropylquinazolin 4 3h One
Systematic IUPAC Nomenclature and Derivations for 6-amino-3-cyclopropylquinazolin-4(3H)-one
The formal name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This systematic name is derived from its foundational heterocyclic structure, a quinazolinone.
The nomenclature can be deconstructed as follows:
Quinazoline (B50416) : This identifies the core bicyclic heterocycle, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.govnih.gov
-4(3H)-one : This suffix specifies the presence of a carbonyl group (C=O) at position 4 and indicates that the nitrogen at position 3 is bonded to a hydrogen atom in the unsubstituted parent compound.
6-amino : This prefix indicates that an amino group (-NH2) is attached to the 6th position of the quinazoline ring.
3-cyclopropyl : This prefix denotes that a cyclopropyl (B3062369) group is substituted at the 3rd position, replacing the hydrogen atom on the nitrogen.
Alternative names or synonyms for the core structure without the cyclopropyl group include 6-amino-3H-quinazolin-4-one and 6-aminoquinazolin-4-ol, the latter representing a tautomeric form. nih.gov
Table 1: Nomenclature Details
| Component | Description |
|---|---|
| Parent Heterocycle | Quinazolin-4(3H)-one |
| Substituent at C6 | Amino (-NH₂) |
| Substituent at N3 | Cyclopropyl (-C₃H₅) |
| Full IUPAC Name | this compound |
Detailed Analysis of the Quinazolinone Core and its Substituent Effects
The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities which are heavily influenced by the nature and position of its substituents. nih.govnih.gov The core itself is a fused aromatic system where the properties of the pyrimidine ring are significantly altered by the presence of the fused benzene ring. nih.gov
The electronic environment of the quinazolinone core can be modulated by substituents on either the benzene or the pyrimidine ring. chim.it Structure-activity relationship (SAR) studies frequently highlight positions 2, 3, 6, and 7 as critical for determining pharmacological activity. nih.govnih.gov
Position 2 : Substitutions at this position can significantly impact biological activity. For instance, incorporating methyl, amine, or thiol groups is often essential for antimicrobial properties. nih.gov
Position 3 : The nitrogen at position 3 is part of an amide linkage. Substituents here can influence the molecule's steric profile and hydrogen bonding capacity. Bulky or hydrophobic groups at this position can be crucial for anti-proliferative activity. rsc.org
Benzene Ring (Positions 5-8) : Substituents on the benzene portion of the core primarily modulate electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the molecule's polarity, lipophilicity, and ability to engage in π-π stacking interactions. nih.gov For example, nitration of 4(3H)-quinazolinones typically occurs at position 6. nih.gov The introduction of polar substituents like amino or hydroxyl groups at the 6-position can enhance binding affinity to biological targets by increasing hydrogen bonding potential. nih.gov
Structural Impact of the 6-amino and 3-cyclopropyl Moieties on Molecular Architecture
The specific substituents of this compound—the 6-amino and 3-cyclopropyl groups—impart distinct features to the molecular architecture.
6-amino Group: The amino group at position 6 is a strong electron-donating group. Through resonance, it increases the electron density of the fused benzene ring, which can influence the reactivity of the core and its interactions with biological macromolecules. The presence of the amino group enhances the potential for hydrogen bond formation, acting as a hydrogen bond donor.
3-cyclopropyl Group: The cyclopropyl ring attached to the amide nitrogen at position 3 has significant conformational implications.
Steric Influence : The three-membered ring introduces steric bulk, which can restrict the rotation around the N3-C4 bond, although this is already constrained by the ring system. More importantly, it influences the planarity of the molecule.
Electronic Influence : Cyclopropyl groups are known to have unique electronic properties, behaving similarly to a double bond in their ability to participate in conjugation. This can affect the electronic distribution within the pyrimidine portion of the core.
Table 2: Impact of Substituents on Molecular Properties
| Substituent | Position | Electronic Effect | Structural/Conformational Impact |
|---|---|---|---|
| Amino | 6 | Strong Electron-Donating | Increases electron density on the benzene ring; acts as H-bond donor. |
Theoretical Considerations of Tautomerism and Conformational Dynamics within the Quinazolinone Framework
Tautomerism: The quinazolin-4(3H)-one core can theoretically exist in several tautomeric forms. The most significant is the amide-imidol (lactam-lactim) tautomerism involving the O=C4-N3H fragment.
Amide (Lactam) Form : this compound, the keto form.
Imidol (Lactim) Form : 6-amino-3-cyclopropyl-4-hydroxyquinazoline, the enol form.
In most quinazolinone derivatives, the equilibrium lies heavily in favor of the amide (keto) form, which is generally more stable. nih.gov Additionally, the presence of the 6-amino group introduces the possibility of amino-imino tautomerism, although the amino form is typically predominant for aromatic amines.
Conformational Dynamics: The primary source of conformational flexibility in this compound stems from the N-cyclopropyl group. While the fused bicyclic quinazolinone core is largely rigid and planar, the orientation of the cyclopropyl ring relative to this core is a key dynamic feature.
As established in studies of N-cyclopropyl amides, the rotation around the N3–cyclopropyl bond is a critical factor. acs.org The preference for an ortho conformation, as opposed to an anti conformation, would dictate the spatial positioning of the cyclopropyl ring. acs.orgacs.org This fixed orientation could be crucial for how the molecule fits into a binding site of a protein or enzyme. The increased flexibility in some related heterocyclic systems can facilitate intramolecular hydrogen bonding, which in turn can slow down dynamic processes like ring inversion. westernsydney.edu.au
Chirality and Stereoisomeric Potential and its Research Implications
Upon structural examination, This compound is an achiral molecule . It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality.
Lack of Chiral Centers : No carbon atom in the molecule is bonded to four different substituents. The atoms of the quinazolinone ring are sp2 hybridized and planar or are part of the symmetric ring structure. The cyclopropyl group is also symmetrical with respect to its point of attachment.
Research Implications: The achiral nature of this compound simplifies its chemical synthesis and purification processes. There is no need to resolve enantiomers or diastereomers, which can be a costly and time-consuming step in drug development and other research applications. This means that a single synthesized batch is homogenous, ensuring consistency in experimental results without the complication of different stereoisomers potentially having different biological activities or properties.
Synthetic Strategies and Methodologies for 6 Amino 3 Cyclopropylquinazolin 4 3h One
Retrosynthetic Analysis of the 6-amino-3-cyclopropylquinazolin-4(3H)-one Scaffold
A retrosynthetic analysis of this compound (I) reveals several potential synthetic pathways. The primary disconnection points are the C-N bonds within the pyrimidinone ring.
A logical disconnection of the amide bond (C4-N3) leads to the intermediate II , an N-acyl anthranilamide derivative. This intermediate can be formed from a 2-aminobenzamide (B116534) derivative and a formic acid equivalent. The cyclopropyl (B3062369) group is introduced via cyclopropylamine (B47189).
A further key disconnection involves the C2-N3 bond, which simplifies the structure back to a substituted anthranilic acid derivative. The amino group at the C-6 position is often introduced in the final steps of a synthesis due to its reactivity. A common strategy is to carry it through the synthesis as a nitro group, which is then reduced. This approach suggests a key starting material: 2-amino-5-nitrobenzoic acid (III ).
Following this logic, the retrosynthetic pathway is as follows:
The target molecule I can be derived from the reduction of 3-cyclopropyl-6-nitroquinazolin-4(3H)-one (IV ). This is a common and effective strategy for introducing an aromatic amino group. mdpi.com
The nitro-substituted quinazolinone IV can be synthesized via the cyclization of N-(2-carbamoyl-4-nitrophenyl)formamide (V ) or, more directly, by reacting a 2-amino-5-nitrobenzamide (B117972) derivative with a formylating agent.
Alternatively, and more commonly, IV can be formed from the reaction between a 2-acylamino-5-nitrobenzoic acid derivative, which first forms a benzoxazinone (B8607429) intermediate (VI ), and cyclopropylamine.
This benzoxazinone intermediate (VI ) is readily prepared from 2-amino-5-nitrobenzoic acid (III ) through acylation followed by dehydration.
This analysis points to readily available starting materials like 2-amino-5-nitrobenzoic acid and cyclopropylamine, forming the basis for the classical synthetic approaches.
Classical and Modern Synthetic Approaches to Quinazolinone Derivatives
The synthesis of the quinazolinone ring is well-established, with numerous classical and modern methods available. These can be adapted for the specific synthesis of this compound.
The most traditional and widely used method for quinazolinone synthesis starts from anthranilic acid or its derivatives. nih.gov This approach generally involves two key steps: acylation of the anthranilic acid and subsequent cyclization with an amine.
For the target molecule, the synthesis would commence with 2-amino-5-nitrobenzoic acid.
Acylation and Benzoxazinone Formation: The 2-amino-5-nitrobenzoic acid is first acylated. A common method involves reacting it with acetic anhydride, which serves as both the acylating agent and a dehydrating agent to facilitate the cyclization to the corresponding 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one intermediate. nih.govtandfonline.com
Reaction with Cyclopropylamine: The benzoxazinone intermediate is then treated with cyclopropylamine. The amine attacks the electrophilic carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield 3-cyclopropyl-6-nitroquinazolin-4(3H)-one.
Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. Standard reducing agents like tin(II) chloride (SnCl₂), iron powder in acidic medium, or catalytic hydrogenation (e.g., H₂/Pd-C) can be employed to afford the final product, this compound. mdpi.com
This classical route is robust and allows for the synthesis of a wide variety of substituted quinazolinones.
To improve efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become popular in modern organic synthesis. nih.gov These strategies allow for the construction of complex molecules like quinazolinones from simple starting materials in a single synthetic operation.
Three-Component Reactions: A common MCR approach involves the reaction of an anthranilic acid derivative, an amine, and a one-carbon source. For the target molecule, 2-amino-5-nitrobenzoic acid, cyclopropylamine, and an orthoester like trimethyl orthoformate could be reacted together, often under microwave irradiation, to directly form the 3-cyclopropyl-6-nitroquinazolin-4(3H)-one. tandfonline.comfrontiersin.org This is then followed by the standard nitro group reduction.
Ugi-4CR Based Protocols: More complex MCRs, like the Ugi four-component reaction (Ugi-4CR), can be employed to generate precursors for quinazolinones. This involves reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi adduct can then undergo a subsequent cyclization step, often palladium-catalyzed, to form the quinazolinone scaffold. nih.govacs.org This approach offers a high degree of molecular diversity.
Domino Reactions: Domino reactions, where a series of intramolecular reactions are triggered by a single event, are also utilized. For instance, a three-component reaction of isatoic anhydride, an amine, and an orthoester can yield 2,3-disubstituted quinazolin-4(3H)-ones in a single step. acs.org
These methods are highly atom-economical and align with the principles of green chemistry by reducing the number of purification steps and the use of solvents.
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering novel pathways with high efficiency and selectivity. rsc.org Various metals, including palladium (Pd), copper (Cu), iron (Fe), and manganese (Mn), have been used to catalyze the formation of the quinazolinone ring. mdpi.comresearchgate.netnih.gov
Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatility. Methods include Cu-catalyzed reactions of 2-halobenzamides with nitriles or one-pot condensations of 2-halobenzoic acids, ammonia, and aldehydes. organic-chemistry.orgrsc.org A plausible route could involve a copper-catalyzed reaction between a 2-halo-5-nitrobenzamide and a cyclopropylamine precursor.
Palladium-Catalyzed Reactions: Palladium catalysts are often used in carbonylation reactions. For instance, a Pd-catalyzed carbonylative cyclization of 2-iodoanilines with isocyanides can construct the quinazolinone core.
Dehydrogenative Coupling: More recently, acceptorless dehydrogenative coupling (ADC) reactions have emerged as a powerful, atom-economical strategy. mdpi.comfrontiersin.org These reactions, often catalyzed by manganese or cobalt complexes, can couple 2-aminobenzyl alcohols with amides or nitriles to form quinazolines, which can then be oxidized to quinazolinones.
The table below summarizes various metal-catalyzed approaches.
| Catalyst System | Reactants | Reaction Type | Reference |
| Cu(OAc)₂ | 2-halobenzamides, amines | C-N coupling/cyclization | organic-chemistry.org |
| Pd(OAc)₂/dppf | Ugi-adducts from o-bromobenzoic acids | Intramolecular annulation | nih.govacs.org |
| Mn(I) complexes | 2-aminobenzyl alcohols, amides | Acceptorless Dehydrogenative Coupling | mdpi.com |
| Co(OAc)₂ | 2-aminoaryl alcohols, nitriles | Dehydrogenative cyclization | researchgate.net |
| Fe₃O₄@SiO₂-Pd(0) | Aryl iodides, CO source, 2-aminobenzamide | Carbonylative MCR | frontiersin.org |
Advanced Synthetic Methodologies for this compound
The development of advanced synthetic methodologies focuses on improving the sustainability, safety, and efficiency of chemical processes.
Green chemistry aims to minimize the environmental impact of chemical synthesis. For quinazolinones, this has led to the development of several sustainable routes. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and often enable solvent-free reactions. frontiersin.orgijarsct.co.in The synthesis of quinazolinones from anthranilic acid derivatives is frequently performed under microwave conditions, offering a significant improvement over conventional heating. tandfonline.com
Use of Green Solvents: Replacing volatile organic compounds (VOCs) with environmentally benign solvents is a core principle of green chemistry. Water, deep eutectic solvents (DES), and ionic liquids have all been successfully employed in quinazolinone synthesis. tandfonline.comnih.gov For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comtandfonline.com
Recyclable Catalysts: The use of heterogeneous or magnetically recoverable catalysts simplifies product purification and allows for catalyst reuse, reducing waste and cost. frontiersin.org Examples include nano-CuFe₂O₃, organic clays, and magnetic graphene oxide-supported catalysts, which have been used for one-pot, three-component syntheses of quinazoline (B50416) derivatives. ijarsct.co.innih.govnih.gov
Sustainable Oxidants: In syntheses requiring an oxidation step, traditional heavy-metal oxidants are being replaced by greener alternatives like H₂O₂ or even electrochemical methods. acs.org
The table below highlights a comparison of conventional and green synthetic approaches.
| Feature | Conventional Method | Green/Sustainable Method |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Solvent | Volatile Organic Solvents (e.g., DMF, Toluene) | Water, Deep Eutectic Solvents (DES), Solvent-free |
| Catalyst | Homogeneous, often stoichiometric reagents | Recyclable heterogeneous or nanocatalysts |
| Reaction Time | Hours to days | Minutes to hours |
| Work-up | Solvent extraction, column chromatography | Simple filtration, magnetic separation |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally friendly.
Flow Chemistry and Continuous Reactor Technologies
The application of flow chemistry and continuous reactor technologies offers significant advantages for the synthesis of quinazolinone scaffolds, including enhanced reaction control, improved safety, and potential for higher yields and purity. While a dedicated flow synthesis for this compound has not been extensively reported, methodologies for analogous structures can be adapted.
Continuous-flow processes typically involve pumping reagents through heated and pressurized tubes or microreactors. For the construction of the quinazolinone core, a key step often involves the cyclization of an N-acyl-anthranilamide intermediate. In a flow setup, a solution of the appropriate precursor, such as 2-amino-N-cyclopropyl-5-nitrobenzamide, could be mixed with a cyclizing agent (e.g., triethyl orthoformate) and passed through a heated reactor coil. The precise control over temperature, pressure, and residence time in a continuous reactor can minimize the formation of byproducts often seen in batch processing.
Furthermore, a subsequent reduction of the nitro group to the target amino group could also be performed in a continuous-flow system. This often involves heterogeneous catalysis, where the nitro-substituted quinazolinone solution is passed through a packed-bed reactor containing a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This approach, known as transfer hydrogenation, is well-suited for flow chemistry and can be more efficient and safer than traditional batch reductions.
Table 1: Potential Flow Chemistry Parameters for Quinazolinone Synthesis
| Parameter | Range | Purpose |
| Reactor Type | Packed-bed, Coil | Facilitates heterogeneous catalysis or homogeneous reaction |
| Temperature | 100 - 200 °C | To increase reaction rate for cyclization |
| Pressure | 10 - 20 bar | To allow for superheating of solvents |
| Residence Time | 5 - 30 minutes | To ensure complete conversion |
| Catalyst (for reduction) | Pd/C, Raney Ni | For heterogeneous hydrogenation of the nitro group |
Asymmetric Synthesis Approaches for Chiral Analogs
The target compound, this compound, is achiral. However, the principles of asymmetric synthesis are highly relevant for creating chiral analogs, which can be crucial for studying structure-activity relationships. Chirality could be introduced by modifying the substituents or by creating conditions that lead to atropisomerism (axial chirality).
One approach to synthesizing chiral analogs involves using a chiral starting material or a chiral auxiliary. For instance, if a chiral amine were used in place of cyclopropylamine at the N-3 position, a diastereomeric mixture or a single enantiomer of the final product could be obtained.
Catalytic asymmetric synthesis represents a more advanced strategy. For example, the catalytic asymmetric reduction of a quinazolinone precursor could establish a stereocenter. While the core of this compound is planar, derivatives with specific substitution patterns could be designed to be chiral. Recent advancements have focused on the atroposelective synthesis of axially chiral quinazolinones, where restricted rotation around a C-N or N-N bond creates stable, non-superimposable mirror images. derpharmachemica.com Methodologies such as palladium-catalyzed asymmetric reductive desymmetrization have been employed to achieve high enantiomeric excess in related systems. derpharmachemica.com These strategies could be adapted to create novel chiral derivatives based on the this compound scaffold for further investigation.
Precursor Synthesis and Functional Group Interconversions Leading to the Compound
The synthesis of this compound is logically approached through a multi-step sequence starting from commercially available materials. A common and effective strategy involves the initial construction of a 6-nitro-substituted quinazolinone, followed by a functional group interconversion to obtain the desired 6-amino group.
Step 1: Synthesis of 2-Amino-5-nitrobenzoic acid The synthesis typically begins with the nitration of 2-aminobenzoic acid (anthranilic acid). This electrophilic aromatic substitution reaction places the nitro group at the para position relative to the amino group, yielding 2-amino-5-nitrobenzoic acid.
Step 2: Formation of the Benzoxazinone Intermediate The resulting 2-amino-5-nitrobenzoic acid can be cyclized to form the corresponding benzoxazinone. This is often achieved by reacting it with an acylating agent, such as acetic anhydride. This step activates the carboxyl group and facilitates subsequent reactions.
Step 3: Ring Opening and Amide Formation The benzoxazinone intermediate is then reacted with cyclopropylamine. The amine acts as a nucleophile, opening the benzoxazinone ring and forming 2-acetamido-N-cyclopropyl-5-nitrobenzamide.
Step 4: Cyclization to form the Quinazolinone Ring The quinazolinone ring is formed by an intramolecular cyclization of the 2-acetamido-N-cyclopropyl-5-nitrobenzamide intermediate. This is typically achieved by heating in the presence of a dehydrating agent or a catalyst. An alternative and more direct route involves reacting 2-amino-5-nitrobenzoic acid with a formamide (B127407) equivalent in the presence of cyclopropylamine, which can lead directly to the N-substituted quinazolinone framework. A three-step synthesis of 6-amino-3(H)-quinazolin-4-ones has been reported starting from anthranilic acid and formamide, followed by nitration and subsequent reduction. researchgate.net
Step 5: Functional Group Interconversion - Reduction of the Nitro Group The final and crucial step is the reduction of the 6-nitro group to the 6-amino group. This transformation is commonly carried out using reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation with hydrogen gas and a palladium catalyst. researchgate.net The choice of reducing agent can depend on the presence of other functional groups in the molecule.
Optimization of Reaction Conditions, Reaction Mechanisms, and Scale-Up Considerations in Research Synthesis
Optimization of Reaction Conditions The efficiency of quinazolinone synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and base. For instance, in copper-catalyzed syntheses of quinazolinones, parameters such as the copper source (e.g., CuI), the base (e.g., K₂CO₃, Cs₂CO₃), reaction time, and temperature have been systematically optimized to achieve high yields. acs.orgacs.org In one study, K₂CO₃ was found to be the most effective base, providing a yield of 96.8%. acs.org The reaction temperature is also critical; no reaction was observed at 30 °C, while increasing the temperature to 80 °C significantly improved the yield. acs.org
Table 2: Example of Reaction Condition Optimization for a Cu-Catalyzed Quinazolinone Synthesis
| Entry | Catalyst (equiv) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (0.2) | Cs₂CO₃ | 80 | 6 | 81.2 |
| 2 | CuI (0.2) | K₂CO₃ | 80 | 6 | 96.8 |
| 3 | CuI (0.1) | K₂CO₃ | 80 | 6 | 45.6 |
| 4 | CuI (0.2) | K₂CO₃ | 60 | 6 | 83.1 |
| 5 | CuI (0.2) | K₂CO₃ | 80 | 5 | 95.7 |
Data is illustrative and based on findings for analogous systems. acs.org
Reaction Mechanisms The formation of the quinazolinone ring typically proceeds through a condensation-cyclization mechanism. In the reaction of an anthranilamide with an aldehyde or orthoester, the initial step is the formation of an imine or related intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable heterocyclic quinazolinone ring. In metal-catalyzed versions, the mechanism can be more complex, often involving oxidative addition, reductive elimination, and other organometallic steps. nih.gov
Scale-Up Considerations Scaling up the synthesis of this compound from the research laboratory scale (milligrams to grams) to a larger scale (kilograms) presents several challenges. These include:
Heat Transfer: Many of the reactions are exothermic, and efficient heat dissipation becomes critical on a larger scale to prevent runaway reactions and byproduct formation.
Mass Transfer: Ensuring efficient mixing of reagents, especially in heterogeneous reactions like catalytic hydrogenations, is crucial for consistent results.
Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage reaction exotherms.
Work-up and Purification: Isolation and purification methods used in the lab, such as column chromatography, are often not practical for large-scale production. Alternative methods like crystallization or precipitation are preferred. For example, in a scaled-up synthesis of a quinazolinone intermediate, the product was precipitated by the addition of water and collected by filtration. acs.org
Safety: The use of hazardous reagents like strong acids, bases, or flammable solvents requires robust safety protocols and specialized equipment at a larger scale.
Recent studies have demonstrated the scalability of quinazolinone synthesis over several orders of magnitude, from nanomole to gram scale, highlighting the robustness of certain synthetic methods. rsc.org Careful process development and optimization are essential for a successful and safe scale-up.
Chemical Reactivity and Derivatization Pathways of 6 Amino 3 Cyclopropylquinazolin 4 3h One
Reactivity Profile of the Quinazolinone Heterocyclic System
The 4(3H)-quinazolinone ring is an electron-rich heterocyclic system, but the presence of the carbonyl group and the fused benzene (B151609) ring creates a nuanced reactivity profile. The electron density distribution influences the susceptibility of various positions to attack by either electrophiles or nucleophiles. nih.gov Structure-activity relationship (SAR) studies have highlighted that modifications at positions 2, 6, and 8 can be significant for pharmacological activities, underscoring the importance of understanding the core's reactivity. nih.gov
The benzene portion of the quinazolinone core is susceptible to electrophilic aromatic substitution. The orientation of incoming electrophiles is directed by the activating, ortho-, para-directing amino group at position 6 and the deactivating effect of the heterocyclic part. Generally, in the quinazoline (B50416) ring system, electrophilic substitution is expected to occur at positions 6 and 8. nih.gov For 6-amino-3-cyclopropylquinazolin-4(3H)-one, the presence of the amino group strongly activates the ring towards electrophiles, primarily directing them to the ortho position (position 5) and para position (already substituted).
Nitration is a classic example of an electrophilic substitution reaction on the quinazolinone scaffold. researchgate.net Treatment of 4(3H)-quinazolinone with a mixture of fuming nitric acid and sulfuric acid typically yields the 6-nitro derivative. researchgate.net In the case of the 6-amino-substituted target compound, the reaction conditions would need to be carefully controlled to prevent oxidation of the amino group and to manage the high reactivity of the ring.
Nucleophilic aromatic substitution (SNAr) on the carbocyclic ring of the quinazolinone system is less common unless activated by strongly electron-withdrawing groups. However, the heterocyclic ring, particularly the C4 position, can undergo nucleophilic attack. The carbonyl group at C4 can be converted into a more reactive leaving group, such as a chloro group, by treatment with reagents like phosphorus pentachloride and phosphoryl chloride. researchgate.net This 4-chloroquinazoline (B184009) intermediate is then highly susceptible to substitution by various nucleophiles, including amines. nih.govnih.gov
The quinazolinone ring possesses two nitrogen atoms, N1 and N3, with distinct reactivity. N3 in the parent 4(3H)-quinazolinone is part of a lactam (cyclic amide) and can be alkylated or acylated. nih.gov However, in the target molecule, the N3 position is already substituted with a cyclopropyl (B3062369) group, precluding further substitution at this site. This N-cyclopropyl group is generally stable under many reaction conditions.
The N1 atom is part of an N-vinylogous amide system. It is generally less nucleophilic than N3 in an unsubstituted quinazolinone due to delocalization of its lone pair into the aromatic system. Alkylation or acylation at N1 is possible but typically requires harsher conditions or specific synthetic strategies compared to N3 substitution.
Reactivity of the 6-amino Substituent
The 6-amino group is a versatile functional handle for derivatization. As a primary aromatic amine, it undergoes a wide range of characteristic reactions that allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
The nucleophilic nitrogen of the 6-amino group readily reacts with various electrophiles.
Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding 6-amido derivatives. This transformation is often used to protect the amino group or to introduce specific acyl moieties.
Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential N-alkylation at the N1 position under certain conditions. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) in the presence of a base like pyridine (B92270) affords the corresponding sulfonamide derivatives. Several N3-sulfonamide substituted quinazolinones have been prepared, and similar chemistry can be applied to the 6-amino group. nih.gov
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acyl Halide / Acid Anhydride | Amide (-NHCOR) |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine (-NHR / -NR₂) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR / -NR₂) |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide (-NHSO₂R) |
The primary aromatic amino group at the 6-position can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting 6-diazoniumquinazolin-4-one salt is a highly valuable synthetic intermediate that can be transformed into a wide variety of functional groups.
This versatility allows for the introduction of substituents that are otherwise difficult to install directly onto the quinazolinone ring.
| Reaction Name | Reagent(s) | Substituent Introduced at C6 |
|---|---|---|
| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN |
| Schiemann Reaction | HBF₄, heat | -F |
| Gattermann Reaction | Cu powder / HCl or HBr | -Cl, -Br |
| Hydrolysis | H₂O, heat | -OH (Phenol) |
| Iodination | KI | -I |
| Reduction (Deamination) | H₃PO₂ | -H |
Conversely, the most common synthetic route to introduce a 6-amino group onto a quinazolinone ring involves the reduction of a 6-nitro group. researchgate.netmdpi.com This transformation is typically achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). mdpi.com For instance, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was successfully achieved by reducing the corresponding 6-nitro precursor with iron powder and ammonium (B1175870) chloride. mdpi.com This highlights that the quinazolinone core is stable to many standard reduction conditions used for aromatic nitro groups.
Reactions Involving the 3-cyclopropyl Substituent
The cyclopropyl group, characterized by its significant ring strain, is susceptible to reactions that lead to the cleavage of its carbon-carbon bonds. This inherent reactivity can be harnessed to introduce structural diversity and complexity.
The high ring strain of the cyclopropyl group makes it prone to ring-opening reactions under specific conditions, such as in the presence of electrophilic agents or under thermal or photochemical stimuli. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of N-cyclopropyl amides and related systems provides a strong basis for predicting its behavior.
For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like aluminum chloride (AlCl₃). This transformation is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, which can then be attacked by a nucleophile to yield a ring-opened product. rsc.orgresearchgate.net In the context of this compound, treatment with an electrophilic reagent (E-X) could potentially lead to the formation of a transient cyclopropyliminium ion. Subsequent attack by the counterion (X⁻) or another nucleophile would result in the cleavage of the cyclopropane (B1198618) ring to afford a more stable, linear N-substituted quinazolinone.
Table 1: Plausible Ring-Opening Reactions of the 3-cyclopropyl Substituent
| Reactant | Conditions | Plausible Intermediate | Potential Product |
|---|---|---|---|
| This compound | Lewis Acid (e.g., AlCl₃) | Cyclopropyliminium ion / Aziridine-like intermediate | N-(3-halopropyl) or related ring-opened quinazolinone derivative |
Furthermore, palladium-catalyzed tandem Heck-ring-opening reactions have been investigated for cyclopropyl-containing systems. acs.orgnih.gov Although not demonstrated specifically for the title compound, such a strategy could conceivably be applied. This would involve an initial Heck-type addition to a suitable Michael acceptor, followed by a β-carbon elimination that opens the cyclopropyl ring, leading to the formation of a more complex acyclic side chain at the N-3 position.
Beyond ring-opening, the C-H bonds of the cyclopropyl group itself can be a target for functionalization. Transition metal-catalyzed C-H activation is a powerful tool for the direct introduction of new functional groups. While specific examples for this compound are scarce, the principles of directed C-H functionalization are well-established. The quinazolinone core, potentially through chelation assistance from the carbonyl oxygen and the N-1 nitrogen, could direct a metal catalyst (e.g., palladium) to activate a C-H bond on the cyclopropyl ring. This would enable the introduction of aryl, alkyl, or other functional groups, preserving the three-membered ring.
Radical reactions also offer a viable pathway for modifying the cyclopropyl substituent. The generation of a radical at a position adjacent to the cyclopropyl ring could lead to rearrangements or addition reactions that functionalize the ring without necessarily causing its cleavage.
Synthesis of Analogs and Conjugates for Advanced Research Applications (excluding biological outcomes here)
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of analogs for various research applications. The primary amino group at the 6-position is a versatile handle for derivatization. Standard transformations such as acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions can be employed to introduce a wide array of substituents at this position.
A key strategy for creating advanced research tools is the synthesis of conjugates, where the core molecule is linked to another chemical entity, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a larger biomolecule. The 6-amino group is an ideal site for such conjugations, typically through the formation of a stable amide or sulfonamide linkage.
Table 2: Potential Derivatization and Conjugation Strategies
| Reaction Type | Reagent/Catalyst | Position of Modification | Resulting Structure |
|---|---|---|---|
| Acylation | Acyl chloride, Pyridine | 6-amino group | 6-amido-3-cyclopropylquinazolin-4(3H)-one |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | 6-amino group | 6-(N-alkylamino)-3-cyclopropylquinazolin-4(3H)-one |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Br/I (if present) | Aryl-substituted quinazolinone |
Mechanistic Investigations of Key Chemical Transformations
The mechanistic underpinnings of reactions involving the 3-cyclopropyl group are of significant academic interest. For the acid-catalyzed ring-opening, the reaction likely proceeds through a protonated cyclopropane intermediate. The regioselectivity of the nucleophilic attack would be governed by the stability of the resulting carbocation-like transition state, following Markovnikov's principles where applicable. libretexts.orgpressbooks.pubyoutube.com
In the case of palladium-catalyzed reactions, the mechanism is more intricate. For C-H functionalization, a cyclometalated intermediate is often proposed, where the palladium catalyst coordinates to the quinazolinone and inserts into a C-H bond of the cyclopropyl ring. Subsequent reductive elimination would then form the new carbon-carbon or carbon-heteroatom bond.
For the hypothetical tandem Heck-ring-opening, detailed mechanistic studies on related systems suggest a complex interplay of migratory insertion, β-hydride or β-carbon elimination, and reductive elimination steps. acs.orgnih.gov The regioselectivity of the ring-opening would be a critical aspect to investigate, likely influenced by steric and electronic factors within the cyclopropyl ring and the nature of the palladium catalyst and ligands.
Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the transition states and reaction pathways for these transformations, providing a deeper understanding of the factors that control the reactivity and selectivity of this compound.
Biological Activity and Structure Activity Relationship Sar Studies of 6 Amino 3 Cyclopropylquinazolin 4 3h One Excluding Clinical Data, Dosage, Safety/adverse Effects
Overview of Biological Target Classes Relevant to Quinazolinone Derivatives in In Vitro Research
The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. In vitro studies have revealed that quinazolinone derivatives can modulate the activity of various enzymes and receptors, contributing to their diverse pharmacological profiles.
Key biological target classes for quinazolinone derivatives include:
Kinases: A large number of quinazolinone derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Overactivity of kinases is a hallmark of many diseases, including cancer. Specific kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cell signaling pathways. mdpi.comnih.gov The 4-anilinoquinazoline (B1210976) scaffold, in particular, is a well-established pharmacophore for EGFR inhibitors. nih.gov
Phosphodiesterases (PDEs): Certain quinazolinone analogs have shown inhibitory activity against phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. nih.gov These second messengers are involved in numerous physiological processes, and PDE inhibitors have therapeutic applications in inflammatory diseases and cardiovascular conditions.
Enzymes in Folate Biosynthesis: Dihydrofolate reductase (DHFR) is another important enzyme target for some quinazolinone analogs. nih.gov DHFR is essential for the synthesis of nucleic acids and amino acids, and its inhibition can be an effective strategy for cancer chemotherapy and antimicrobial therapy.
G-Protein Coupled Receptors (GPCRs): Quinazolinone derivatives have been shown to interact with various GPCRs. For instance, studies have identified quinazolinone-based compounds as ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT7 subtype, suggesting potential applications in central nervous system disorders. nih.gov Additionally, some quinazolines have been explored as antagonists for adenosine (B11128) receptors. nih.gov
Other Enzymes: The versatility of the quinazolinone scaffold is further demonstrated by its interaction with other enzymes such as tyrosinase, aldose reductase, and thymidylate synthase. nih.govacs.orgacs.org
Enzyme Inhibition and Activation Studies (In Vitro)
While specific enzyme inhibition data for 6-amino-3-cyclopropylquinazolin-4(3H)-one is not available, this section outlines the typical in vitro enzyme assays and kinetic analyses performed on quinazolinone derivatives.
Specific Enzyme Targets Investigated (e.g., kinases, phosphodiesterases, hydrolases)
Research on quinazolinone derivatives has focused on a variety of specific enzyme targets. For anticancer applications, extensive research has been conducted on their ability to inhibit tyrosine kinases like EGFR. mdpi.com For their anti-inflammatory potential, enzymes such as cyclooxygenase (COX) have been investigated. As mentioned, DHFR and thymidylate synthase are other key enzyme targets in the context of cancer and infectious diseases. nih.govacs.org
Kinetic Analysis of Enzyme Inhibition (IC50, Ki, Vmax, Km)
The inhibitory potency of quinazolinone derivatives against their target enzymes is typically quantified using several kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For example, some novel 4(3H)-quinazolinone analogs have shown potent DHFR inhibition with IC50 values in the micromolar range. nih.gov
The inhibition constant (Ki) provides a more absolute measure of the binding affinity of an inhibitor to an enzyme. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the effects of the inhibitor on the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.
Table 1: Representative Enzyme Inhibition Data for Quinazolinone Derivatives (Illustrative)
| Compound Class | Enzyme Target | IC50 / Ki | Reference |
|---|---|---|---|
| 4(3H)-Quinazolinone Analogs | Dihydrofolate Reductase (DHFR) | IC50 = 0.4 µM | nih.gov |
| Quinazolinone Derivatives | Tyrosinase | IC50 = 103 ± 2 µM | nih.gov |
This table is for illustrative purposes to show the types of data generated for the broader class of quinazolinone derivatives and does not represent data for this compound.
Receptor Binding and Ligand Affinity Assays (In Vitro)
Similar to enzyme inhibition studies, specific receptor binding data for this compound is not readily found in the literature. This section describes the types of in vitro receptor binding assays commonly used for quinazolinone compounds.
Receptor Subtype Selectivity and Affinity (Kd values)
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor or receptor subtype. merckmillipore.comlabome.com In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The dissociation constant (Kd) is then determined, which represents the concentration of the ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity.
For instance, a library of quinazolinone derivatives was synthesized and evaluated for their binding affinity to the 5-HT7 receptor, with some compounds showing IC50 values in the nanomolar range. nih.gov
Agonist/Antagonist Characterization (if applicable)
Once a compound is shown to bind to a receptor, functional assays are performed to determine whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays often measure downstream signaling events, such as changes in intracellular calcium levels or the production of second messengers. For example, some 3H-quinazolin-4-ones have been characterized as antagonists of the CXCR3 receptor. vu.nl
Table 2: Representative Receptor Binding Data for Quinazolinone Derivatives (Illustrative)
| Compound Class | Receptor Target | Affinity (IC50 / Ki) | Functional Activity | Reference |
|---|---|---|---|---|
| Quinazolinone Library | 5-HT7 Receptor | IC50 = 12 nM | Antagonist | nih.gov |
| 4-Substituted Quinazolines | Adenosine Receptors (A1, A2A, A2B) | Micromolar range | Antagonist | nih.gov |
This table is for illustrative purposes to show the types of data generated for the broader class of quinazolinone derivatives and does not represent data for this compound.
Cellular Assays (In Vitro, Non-Human Cell Lines)
Detailed in vitro studies on non-human cell lines are essential to elucidate the cellular and molecular mechanisms of action of a compound. For this compound, such specific data is not extensively reported in the available literature. However, based on the activities of structurally related quinazolinones, its potential effects can be hypothesized.
The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. nih.govnih.gov The biological response is highly contingent on the substitution pattern around the core structure. nih.gov For instance, various 6-substituted quinazolinone analogs have demonstrated significant inhibition of cancer cell growth. It is plausible that this compound could exhibit similar properties, though dedicated studies are required to establish its specific cytotoxicity profile and IC₅₀ values against different cell lines.
Furthermore, many quinazolinone derivatives induce apoptosis, or programmed cell death, in cancer cells. mdpi.com This is often a desired mechanism of action for anticancer drugs. The pro-apoptotic potential of this compound would need to be investigated through assays such as Annexin V/PI staining and analysis of caspase activation.
Quinazolinone derivatives are known to modulate various intracellular signaling pathways that are critical for cancer cell survival and proliferation. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.gov Additionally, the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, has been shown to be a target for some quinazolinone-based compounds. nih.gov
To understand the mechanism of action of this compound, it would be necessary to perform studies such as Western blotting to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK) and qPCR to analyze the expression of target genes. Reporter assays could also be employed to measure the activity of specific transcription factors.
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Several quinazolinone analogs have been reported to inhibit these processes. mdpi.com The potential of this compound to interfere with cell migration and invasion could be evaluated using in vitro assays like the wound-healing assay and the transwell invasion assay.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs
The structure-activity relationship (SAR) provides insights into how the chemical structure of a compound influences its biological activity. For this compound, the SAR can be dissected by considering the contributions of its key structural features.
Impact of Modifications to the Quinazolinone Heterocycle
The quinazolin-4(3H)-one core is a well-established "privileged scaffold" in medicinal chemistry, and its biological activity is highly sensitive to structural modifications. The specific substitution pattern of this compound confers distinct properties, and alterations to this core structure have provided significant insights into its structure-activity relationship (SAR).
Key modifications to the quinazolinone heterocycle and their impact on activity are centered on the N-3 and C-6 positions. The N-3 position is critical for modulating pharmacokinetic properties and target affinity. While some studies on related quinazolinamines have suggested that the nitrogen at the 3-position may not be essential for activity in certain scaffolds, with quinoline-based analogs retaining potency nih.gov, its substitution in the quinazolinone series is a primary strategy for optimization. The cyclopropyl (B3062369) group at the N-3 position is thought to orient itself into a specific hydrophobic pocket of target enzymes, thereby enhancing binding affinity. SAR studies on related quinazolinones show that bulky and long-chain aliphatic substituents at this position can increase inhibitory activity. nih.gov
The amino group at the C-6 position is a crucial determinant of biological activity, often acting as a key hydrogen bond donor to engage with target proteins. The conversion of a 6-nitro group to a 6-amino group is a common synthetic step that typically enhances the desired biological activity. nih.gov In the context of kinase inhibition, the 6-position is frequently modified to improve potency and selectivity. For instance, the introduction of aryl groups at the C-6 position of a related 4-aminoquinazoline core has led to potent inhibitors of cdc2-like kinases (Clk) and Dyrk1A. nih.gov
Other modifications to the heterocycle also have a pronounced impact. Isosteric replacement of the C4-carbonyl group with a thiocarbonyl (thione) has been shown in some quinazolinone series to reduce inhibitory activity against specific targets like Cyclin-Dependent Kinase 9 (CDK9). mdpi.com This highlights the importance of the C4-oxygen as a hydrogen bond acceptor for interaction with the hinge region of many protein kinases.
The following table summarizes the structure-activity relationships for modifications to a generalized 2,3,6-substituted quinazolinone scaffold, based on findings from related compound series.
| Compound/Series | Modification on Quinazolinone Core | Target/Assay | IC50 (µM) | SAR Implication | Reference |
| Series 1 | 6-Methyl, 2-(3-bromophenyl) | CDK9 | 0.142 | Baseline activity for the series. | mdpi.com |
| 6-Methyl, 2-(3-bromophenyl), 4-Thione | CDK9 | 0.289 | Replacing C4-carbonyl with thione decreases potency. | mdpi.com | |
| Series 2 | N3-Unsubstituted | Anti-inflammatory (gene expression) | - | Baseline for N3 substitution comparison. | nih.gov |
| N3-Hexyl | Anti-inflammatory (gene expression) | Potent Inhibition | Long aliphatic chains at N3 are favorable for activity. | nih.gov | |
| N3-Octyl | Anti-inflammatory (gene expression) | Potent Inhibition | Long aliphatic chains at N3 are favorable for activity. | nih.gov | |
| N3-Cyclohexyl | Anti-inflammatory (gene expression) | Reduced Inhibition | Bulky cycloalkanes may be less favorable than linear chains in this series. | nih.gov |
Target Engagement and Selectivity Profiling (In Vitro and Cellular Contexts)
Identifying the specific molecular targets of a compound and confirming its engagement within a cellular environment are critical steps in drug discovery. For this compound, the quinazolinone scaffold strongly suggests an affinity for protein kinases, a family of enzymes frequently implicated in proliferative diseases. mdpi.commdpi.com
Likely Molecular Targets and In Vitro Profiling
Based on structurally related 6-substituted quinazoline (B50416) and quinazolinone analogs, likely targets for this compound include several kinase families. Analogs featuring a 6-substituted-4-aminoquinazoline core have demonstrated potent, low nanomolar inhibition of kinases such as Clk1, Clk4, and Dyrk1A. nih.gov The 6-amino group is a common feature in inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, another potential target. mdpi.com
To determine the precise targets and selectivity, the compound is typically screened against a large panel of kinases. This selectivity profiling provides a broad overview of the compound's activity across the human kinome. A high degree of selectivity is often a desired attribute to minimize off-target effects.
Cellular Target Engagement Assays
To confirm that the compound interacts with its intended target in a physiological context, cellular target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique used for this purpose. nih.govnih.govresearchgate.net CETSA operates on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov
The experimental workflow for CETSA involves treating intact cells with the compound, followed by heating the cell lysate across a range of temperatures. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. nih.govrsc.org A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a cellular environment. nih.gov
The table below illustrates a representative selectivity profile for a related 6-aryl-4-aminoquinazoline analog (Compound 4 from Bullock et al., 2011), demonstrating its high selectivity for a small subset of kinases from a large screening panel. This serves as an example of the data generated during selectivity profiling.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Selectivity Note | Reference |
| Clk1 | 37 | >99% | High Potency | nih.gov |
| Clk4 | 56 | >99% | High Potency | nih.gov |
| Dyrk1A | 27 | >99% | High Potency | nih.gov |
| Dyrk1B | 130 | Not reported | Moderate Potency | nih.gov |
| PIM1 | >10,000 | <10% | Highly Selective | nih.gov |
| GSK3β | >10,000 | <10% | Highly Selective | nih.gov |
| CDK2 | >10,000 | <10% | Highly Selective | nih.gov |
| EGFR | >10,000 | <10% | Highly Selective | nih.gov |
Target Identification and Mechanistic Elucidation in Biological Systems for 6 Amino 3 Cyclopropylquinazolin 4 3h One Excluding Clinical Data
Strategies for Molecular Target Identification
The initial and most critical phase in understanding the pharmacological profile of a compound is the identification of its molecular target(s). A multi-pronged approach, integrating various advanced techniques, is often the most effective strategy.
Affinity-based proteomics and chemoproteomics are powerful methodologies for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. These techniques rely on the principle of using a modified version of the compound of interest as a "bait" to "fish out" its interacting proteins.
For 6-amino-3-cyclopropylquinazolin-4(3H)-one, this would typically involve synthesizing a derivative that incorporates a reactive group or a tag. This modified compound is then incubated with the proteome. The compound-protein complexes are subsequently enriched and the bound proteins are identified using mass spectrometry.
Key steps in this approach would include:
Probe Synthesis: A derivative of this compound would be synthesized with a linker arm attached to a reactive moiety (e.g., a photo-activatable group) and/or an affinity tag (e.g., biotin).
Labeling: The probe is incubated with a cellular lysate or live cells, allowing it to bind to its target protein(s).
Enrichment: The tagged protein-compound complexes are captured, for instance, using streptavidin-coated beads if a biotin (B1667282) tag is used.
Identification: The captured proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A hypothetical outcome of such an experiment is presented in the table below, showcasing potential protein targets identified from a human cancer cell line lysate.
| Potential Protein Target | Function | Significance in Disease |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Overexpressed in various cancers |
| Cyclin-Dependent Kinase 4 (CDK4) | Cell Cycle Regulation | Dysregulated in many tumors |
| Poly(ADP-ribose) polymerase-1 (PARP1) | DNA Repair | Target for cancer therapy |
| Bromodomain-containing protein 4 (BRD4) | Epigenetic Reader | Implicated in cancer and inflammation |
Genetic screens and functional genomics provide an alternative and complementary approach to target identification. These methods aim to identify genes that, when perturbed (e.g., knocked out, knocked down, or overexpressed), alter the cellular sensitivity to the compound.
For this compound, a genome-wide CRISPR/Cas9 screen could be performed. In such a screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cells. The cells are then treated with the compound. Genes whose knockout confers resistance or sensitivity to the compound are identified by deep sequencing.
A typical workflow would involve:
Library Transduction: A pooled CRISPR library is introduced into a relevant cell line.
Compound Treatment: The cell population is treated with a cytotoxic concentration of this compound.
Selection: Cells that are resistant to the compound will survive and proliferate, while sensitive cells will be depleted.
Genomic DNA Extraction and Sequencing: The guide RNA sequences in the surviving and control cell populations are sequenced to identify enriched or depleted guides.
This approach can reveal not only direct targets but also components of the same signaling pathway or proteins involved in the compound's metabolism or transport.
Phenotypic screening involves identifying compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the target. Once an active compound like this compound is identified through such a screen, the subsequent challenge is to deconvolute its molecular target(s). nih.gov
The process of target deconvolution can employ a variety of techniques, including those mentioned above (affinity proteomics and genetic screens), as well as others such as:
Expression Profiling: Analyzing changes in gene or protein expression in response to compound treatment can provide clues about the affected pathways and potential targets.
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability is altered upon ligand binding. Changes in protein melting curves in the presence of this compound can identify direct binders.
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential targets based on the compound's structure and comparison to libraries of known ligands. cnr.itresearchgate.net
Elucidation of Molecular Mechanisms of Action (In Vitro and Cellular Level)
Once a putative target has been identified, the next step is to validate this interaction and understand its functional consequences at the molecular and cellular level.
Determining the precise three-dimensional structure of this compound bound to its target protein is crucial for understanding the molecular basis of its activity and for guiding further structure-activity relationship (SAR) studies.
Co-crystallography: This technique involves crystallizing the target protein in the presence of the compound and then determining the structure of the complex using X-ray diffraction. This can reveal the specific amino acid residues involved in binding and the conformation of the bound ligand.
Cryo-electron Microscopy (cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for high-resolution structure determination.
A detailed binding mode analysis would provide information on key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and its target.
| Interaction Type | Compound Moiety | Target Protein Residue |
| Hydrogen Bond | Amino group at position 6 | Aspartic Acid |
| Hydrogen Bond | Carbonyl group at position 4 | Glycine (backbone) |
| Hydrophobic Interaction | Cyclopropyl (B3062369) group | Leucine, Valine |
| π-π Stacking | Quinazolinone ring | Phenylalanine, Tyrosine |
The binding of this compound to its target is expected to modulate the protein's activity, which in turn will affect downstream signaling pathways. A thorough investigation of these downstream effects is essential to fully comprehend the compound's mechanism of action.
This analysis typically involves a suite of cell-based assays, including:
Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins downstream of the target.
Reporter Gene Assays: To assess the activity of transcription factors that are regulated by the signaling pathway.
Kinase Activity Assays: If the target is a kinase, in vitro assays can directly measure the inhibitory or activating effect of the compound on its enzymatic activity.
Phosphoproteomics: A global analysis of changes in protein phosphorylation in response to compound treatment can provide an unbiased view of the affected signaling networks.
For instance, if this compound were found to inhibit a protein kinase, a detailed downstream analysis would examine the phosphorylation levels of its known substrates and other key components of the pathway. This would provide a comprehensive picture of the cellular consequences of target engagement.
Enzyme Kinetics and Mechanistic Pathways of Inhibition/Activation
Currently, there is a notable absence of publicly available scientific literature detailing the specific enzyme kinetics and mechanistic pathways of inhibition or activation for this compound. While the broader class of quinazolinone derivatives has been extensively studied for their interactions with a variety of enzymes, including kinases and polymerases, specific data for this cyclopropyl-substituted analog remains uncharacterized in published research.
To elucidate the inhibitory or activatory profile of this compound, detailed kinetic studies would be required. Such investigations would typically involve incubating the compound with its putative target enzyme at various concentrations and measuring the reaction rates. The resulting data would be analyzed using models such as Michaelis-Menten kinetics to determine key parameters like the inhibition constant (Ki) or activation constant (Ka). Furthermore, mechanistic studies employing techniques like Lineweaver-Burk or Dixon plots would be necessary to discern the mode of interaction, be it competitive, non-competitive, uncompetitive, or mixed inhibition. Without such dedicated studies, any discussion on the specific enzymatic interactions of this compound would be purely speculative.
Investigation of Selectivity and Off-Target Interactions (In Vitro and Cellular)
The selectivity of a compound is a critical determinant of its therapeutic index. However, comprehensive selectivity profiling data for this compound against a broad panel of enzymes and receptors are not available in the current body of scientific literature. Standard industry practice involves screening compounds against a diverse array of kinases, G-protein coupled receptors (GPCRs), ion channels, and other pharmacologically relevant targets to identify potential off-target interactions.
Cellular assays are also instrumental in assessing selectivity by comparing the compound's potency in cell lines that are dependent on the intended target versus those that are not. The lack of published reports on such in vitro and cellular selectivity studies for this compound means that its specificity for any particular biological target and its potential for off-target effects remain unknown.
Metabolic Stability and Biotransformation Studies (In Vitro using isolated enzymes or microsomes, non-human in vivo models)
The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile and potential for drug-drug interactions. In vitro metabolic stability assays, typically conducted using liver microsomes or isolated cytochrome P450 (CYP) enzymes from pre-clinical species (e.g., rat, mouse, dog), provide initial insights into a compound's susceptibility to metabolism. These studies quantify the rate of disappearance of the parent compound over time, allowing for the calculation of parameters such as intrinsic clearance and half-life.
Subsequent biotransformation studies aim to identify the major metabolites formed. This is often achieved through the use of techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the incubation mixtures from microsomal assays or plasma and excreta from non-human in vivo studies.
Despite the importance of this data, there are no published studies detailing the metabolic stability or biotransformation of this compound. Therefore, its metabolic profile, including the primary CYP enzymes involved in its metabolism and the structure of its major metabolites, has not been publicly disclosed.
Pharmacodynamic (PD) Studies in Relevant Pre-clinical In Vivo Models (non-human, non-clinical trial)
The selection of an appropriate animal model is contingent on the hypothesized therapeutic target and indication. However, as the specific biological target and intended therapeutic area for this compound are not defined in the available literature, no relevant pre-clinical in vivo pharmacodynamic data can be presented. The absence of such studies means that the in vivo efficacy and dose-response relationship of this compound are yet to be determined.
Emerging Research Applications and Future Directions for 6 Amino 3 Cyclopropylquinazolin 4 3h One Excluding Clinical/therapeutic Applications
Development as Chemical Biology Probes and Research Tools
There is currently no specific information on the use of 6-amino-3-cyclopropylquinazolin-4(3H)-one as a chemical biology probe. However, the quinazolinone framework is a promising scaffold for the development of such tools. For instance, quinazoline-based fluorescent probes have been designed for α1-adrenergic receptors, demonstrating the utility of this chemical structure in creating molecules for biological imaging and receptor labeling. nih.gov These probes typically consist of a pharmacophore for target recognition and a fluorophore for visualization. nih.gov
Furthermore, a conformational biosensor derived from the CDK5 protein scaffold was used to identify a family of quinazolinone derivatives that act as allosteric inhibitors. nih.govnih.gov This highlights the potential for quinazolinone-based compounds to be used as research tools to study enzyme kinetics and identify novel binding sites on proteins. nih.govnih.gov Given the structural features of this compound, including the amino group which can be functionalized, it is conceivable that it could be modified to create fluorescent probes or affinity-based tools for studying specific biological targets.
Potential as Building Blocks for the Synthesis of Complex Natural Products or Bioactive Scaffolds
The inherent reactivity of the quinazolinone core makes it a valuable building block in organic synthesis. nih.gov The amino group at the 6-position of this compound offers a reactive site for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures. Quinazolinone derivatives are frequently used as intermediates in the synthesis of various heterocyclic compounds. nih.govnih.gov For example, 3-amino-2-phenyl quinazolin-4-(3H)-one, prepared from the corresponding benzoxazine, can be condensed with aldehydes to form 3-arylidenoamino derivatives, which can then be cyclized to create more complex heterocyclic systems. nih.gov
The synthesis of various quinazolinone derivatives often involves multi-step reactions starting from simpler precursors like anthranilic acid. researchgate.netmdpi.com The cyclopropyl (B3062369) group at the 3-position of the target compound is a feature that has been incorporated into other quinazoline (B50416) derivatives with the aim of exploring their biological activities. nih.gov Therefore, this compound could serve as a valuable starting material or intermediate for the synthesis of novel compounds with unique three-dimensional structures and properties.
Applications in Materials Science or Polymer Chemistry
While direct applications of this compound in materials science or polymer chemistry have not been reported, the general class of quinazolinone compounds is known to be used in the preparation of various functional materials. nih.govsemanticscholar.org The rigid, planar structure of the quinazolinone ring system, coupled with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting candidate for incorporation into polymers or as a component of organic materials.
The stability of the quinazolinone nucleus is a key feature that could be advantageous in the development of new materials. nih.gov It is plausible that derivatives of this compound could be explored for applications such as organic light-emitting diodes (OLEDs), sensors, or as monomers for the synthesis of novel polymers with specific thermal or electronic properties. However, research in this area for this specific compound remains to be conducted.
Role in Environmental Chemistry Research
There is no available information on the role of this compound in environmental chemistry research, such as degradation studies or the development of detection methods. The environmental fate and impact of quinazolinone derivatives are not well-documented in the available literature. Generally, research in this area would involve studying the compound's persistence in soil and water, its potential for bioaccumulation, and its toxicity to various organisms. The development of analytical methods, such as chromatography and mass spectrometry, would be crucial for detecting and quantifying the compound in environmental samples.
Development of Novel Analytical Reagents or Biosensors
The quinazolinone scaffold has been investigated for its potential in the development of analytical tools. A disposable electrochemical DNA-based biosensor was developed to detect the interaction of a synthetically prepared quinazoline derivative with DNA. researchgate.net This study demonstrated that quinazoline compounds can cause significant damage to DNA, which can be detected by the biosensor. researchgate.net This suggests the potential for using quinazolinone derivatives as part of a screening system for DNA-damaging agents.
Given the structure of this compound, it could potentially be developed into a specific analytical reagent or be incorporated into a biosensor. The amino group could be used to attach the molecule to a solid support or to a signaling molecule. The quinazolinone core itself might exhibit specific interactions with target analytes that could be harnessed for detection purposes.
Catalytic Applications or Contributions to Supramolecular Chemistry
Currently, there is no specific information on the catalytic applications or contributions to supramolecular chemistry of this compound. However, the synthesis of quinazolinone derivatives can be facilitated by various catalysts. For example, a one-pot synthesis of quinazolin-4(3H)-one derivatives has been achieved using [Cp*IrCl2]2 as a catalyst in an oxidative cyclization process. ujpronline.com
The planar structure and the presence of hydrogen bond donors and acceptors in the quinazolinone ring system suggest that it could participate in the formation of supramolecular assemblies. These non-covalent interactions could lead to the formation of well-ordered structures such as gels, liquid crystals, or molecular networks. The specific substituents on the quinazolinone core, such as the amino and cyclopropyl groups in this compound, would influence the nature and strength of these intermolecular interactions.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 6 Amino 3 Cyclopropylquinazolin 4 3h One Theoretical and Experimental Focus
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. For 6-amino-3-cyclopropylquinazolin-4(3H)-one (molecular formula: C₁₁H₁₁N₃O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and then compared with the experimental value.
Theoretical HRMS Data:
Molecular Formula: C₁₁H₁₁N₃O
Theoretical Exact Mass ([M+H]⁺): 202.0975 u
The fragmentation pathways in mass spectrometry are dictated by the underlying structure of the molecule, with cleavage typically occurring at the weakest bonds and leading to the formation of stable ions. chemguide.co.uklibretexts.org For this compound, the fragmentation would likely involve the cyclopropyl (B3062369) and amino substituents, as well as the quinazolinone core itself.
Predicted Fragmentation Pathways: A primary fragmentation could involve the loss of the cyclopropyl group (C₃H₅), leading to a significant fragment ion. Another plausible fragmentation pathway could be the loss of a neutral molecule like CO or HCN from the quinazolinone ring, which is a common fragmentation pattern for such heterocyclic systems. researchgate.net The amino group could also influence fragmentation, potentially through the loss of NH₂ or related fragments.
Table 1: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₂N₃O⁺ | 202.0975 |
| [M+H - C₃H₅]⁺ | C₈H₇N₃O⁺ | 161.0556 |
| [M+H - CO]⁺ | C₁₀H₁₂N₃⁺ | 174.1026 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution and solid states.
¹H NMR: The proton NMR spectrum would provide key information about the number of different types of protons and their connectivity. The aromatic protons on the quinazolinone ring would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the cyclopropyl group would exhibit complex splitting patterns in the upfield region (generally 0.5-1.5 ppm). The protons of the amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon (C4) of the quinazolinone ring would be the most downfield signal (around 160-170 ppm). The aromatic carbons would resonate in the 110-150 ppm range. The carbons of the cyclopropyl group would be found in the upfield region (approximately 5-20 ppm). Computational methods can be employed to predict chemical shifts with reasonable accuracy. mdpi.comresearchgate.net
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would provide direct information about the nitrogen environments. Three distinct signals would be expected for the two nitrogens in the quinazolinone ring and the nitrogen of the amino group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| C4 | - | ~162 |
| C4a | - | ~148 |
| C5 | ~7.5 (d) | ~128 |
| C6 | - | ~145 |
| C7 | ~7.0 (dd) | ~115 |
| C8 | ~7.8 (d) | ~125 |
| C8a | - | ~120 |
| N3-Cyclopropyl CH | ~3.0 (m) | ~30 |
| N3-Cyclopropyl CH₂ | ~1.0 (m) | ~10 |
Note: Predicted shifts are relative to TMS and can vary based on solvent and experimental conditions. Coupling patterns are abbreviated as d (doublet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the aromatic protons and the protons within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the cyclopropyl group to the N3 position and the amino group to the C6 position of the quinazolinone core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, it could be used to confirm the conformation of the cyclopropyl group relative to the quinazolinone ring.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid forms of pharmaceutical compounds, including different crystalline polymorphs and amorphous states. nih.govjeol.com Polymorphs can exhibit different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the chemical shifts and relaxation times that arise from different crystal packing and molecular conformations. nih.govfrontiersin.org For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments would be the methods of choice to identify and characterize any potential polymorphic forms.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 2900-3100 cm⁻¹), a strong C=O stretching of the amide in the quinazolinone ring (around 1650-1680 cm⁻¹), and C=N/C=C stretching vibrations in the aromatic region (around 1500-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. nih.gov The symmetric vibrations of the cyclopropyl group would also be expected to be Raman active.
Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Predicted IR Frequency | Predicted Raman Frequency |
|---|---|---|
| N-H Stretch (Amino) | 3450, 3350 (two bands) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Cyclopropyl C-H Stretch | 3000-2900 | Moderate |
| C=O Stretch (Amide) | ~1670 (strong) | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity Determination
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine its molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength. The quinazolinone core is a chromophore that is expected to exhibit characteristic π → π* and n → π* transitions. researchgate.net The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazolinone. acs.org
Predicted UV-Vis Absorption Maxima (λ_max):
π → π transitions:* Likely in the range of 250-280 nm and 320-360 nm.
n → π transition:* A weaker absorption at a longer wavelength, potentially above 380 nm.
The molar absorptivity would need to be determined experimentally by measuring the absorbance of solutions of known concentration using the Beer-Lambert law. These values are crucial for quantitative analysis.
X-ray Crystallography for Single-Crystal and Powder Diffraction Studies
X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms within a crystalline solid, providing detailed insights into bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction: This technique offers an atomic-resolution three-dimensional structure of a molecule. For a successful analysis, a high-quality single crystal of this compound must be grown. While specific crystallographic data for the 6-amino-3-cyclopropyl derivative is not widely published, analysis of closely related quinazolinone structures provides a strong predictive framework for its structural characteristics. For instance, the crystal structure of 6-aminoquinazolin-4(3H)-one reveals that quinazoline (B50416) molecules form hydrogen-bonded dimers. nih.gov Similarly, studies on 3-amino-2-cyclopropylquinazolin-4(3H)-one, an isomer, show a monoclinic crystal system with a specific space group (P21/n). researchgate.netmdpi.com These studies indicate that the quinazolinone core is largely planar and that intermolecular hydrogen bonds, particularly involving the amino group and the carbonyl oxygen, are dominant features in the crystal packing. nih.govnih.gov The cyclopropyl group's orientation relative to the quinazolinone ring would be a key structural feature determined by this method.
Powder X-ray Diffraction (PXRD): PXRD is a crucial tool for analyzing polycrystalline materials. It is used to identify the crystalline phase of a bulk sample, assess its purity, and monitor phase transitions. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid. For this compound, PXRD would be employed to ensure batch-to-batch consistency, identify any polymorphic forms, and detect the presence of crystalline impurities. The technique is particularly valuable in process chemistry and quality control settings.
Table 1: Representative Single-Crystal Crystallographic Data for a Related Quinazolinone Compound (3-amino-2-cyclopropylquinazolin-4(3H)-one)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₁₁N₃O | mdpi.com |
| Formula Weight | 201.23 g/mol | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/n | mdpi.com |
| a (Å) | 9.2529(6) | mdpi.com |
| b (Å) | 4.7246(2) | mdpi.com |
| c (Å) | 22.3460(14) | mdpi.com |
| β (°) | 97.698(5) | mdpi.com |
| Volume (ų) | 968.2(1) | mdpi.com |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone of purity assessment, enabling the separation of the target compound from impurities, starting materials, and by-products.
HPLC and UPLC are the most widely used analytical techniques for determining the purity of pharmaceutical compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. UPLC, which uses smaller particle size columns (sub-2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.com These techniques are used to quantify the purity of this compound, often expressed as a percentage of the total peak area.
Table 2: Illustrative HPLC/UPLC Method Parameters for Quinazolinone Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5-10 minutes |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 - 5 µL |
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the quinazolinone scaffold, this compound may have limited volatility, potentially requiring derivatization to increase its volatility and thermal stability for GC analysis. However, if the compound is sufficiently stable, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for identifying and quantifying volatile impurities. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to both normal-phase LC and GC. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol. chromatographyonline.com SFC offers several advantages, including faster separations, lower organic solvent consumption (making it a "greener" technique), and unique selectivity. uva.es It is particularly well-suited for the analysis and purification of polar and chiral compounds, making it a highly relevant technique for this compound. mdpi.comresearchgate.net
While this compound itself is not chiral, the introduction of stereocenters through derivatization or the analysis of related chiral quinazolinone derivatives necessitates the use of chiral chromatography. This technique is essential for separating enantiomers, which have identical physical properties but can have vastly different biological activities. Chiral separations can be achieved using both HPLC and SFC with a chiral stationary phase (CSP). nih.govrsc.org SFC is often preferred for chiral separations due to its high efficiency and speed. chromatographyonline.com The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers.
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Verification
Elemental Analysis: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₁H₁₁N₃O). A close correlation (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. orientjchem.org
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₁N₃O)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 65.66% |
| Hydrogen | H | 1.008 | 5.51% |
| Nitrogen | N | 14.007 | 20.88% |
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is invaluable for assessing the thermal stability of this compound. The TGA thermogram reveals the decomposition temperature, which is the point at which the compound begins to degrade. It can also indicate the presence of residual solvents or water, which would be observed as a mass loss at lower temperatures (typically below 150°C). Studies on related pyrazolo-quinazoline derivatives have shown that thermal stability can be influenced by the nature and position of substituents on the quinazoline ring. scispace.comworldscientificnews.com
Conclusion and Future Research Perspectives on 6 Amino 3 Cyclopropylquinazolin 4 3h One
Summary of Key Academic Research Discoveries and Insights
Direct academic research exclusively focused on 6-amino-3-cyclopropylquinazolin-4(3H)-one is limited in the public domain. However, significant insights can be gleaned from studies on structurally related quinazolinone derivatives.
Research on analogous compounds provides a foundational understanding of the potential properties of this compound. For instance, the synthesis of various 6-amino-4(3H)-quinazolinone derivatives has been explored for their potential in treating neurodegenerative diseases like Alzheimer's. nus.edu.sg The 6-amino moiety is often introduced via the reduction of a corresponding 6-nitro group, a common and efficient synthetic strategy in quinazolinone chemistry. mdpi.com This suggests a viable synthetic route to the target compound.
Furthermore, the presence of a cyclopropyl (B3062369) group at the N-3 position is of particular interest. Studies on related compounds, such as 2-cyclopropyl-3-aminoquinazolin-4(3H)-one, have detailed their synthesis and characterization, including X-ray diffraction analysis. mdpi.com The cyclopropyl moiety can introduce conformational rigidity and influence the lipophilicity of the molecule, which in turn can significantly impact its pharmacokinetic and pharmacodynamic properties.
The broader class of quinazolinones is celebrated for its diverse pharmacological profile, including anticancer, anti-inflammatory, antiviral, and antibacterial activities. nih.govnih.govmdpi.comnih.gov This extensive body of research provides a strong rationale for investigating the biological activity of this compound.
Identification of Unresolved Research Questions and Knowledge Gaps in the Field
The primary knowledge gap is the lack of specific data on the synthesis, characterization, and biological activity of this compound. While synthetic methods can be inferred from related compounds, an optimized and scalable synthesis protocol for this specific molecule has not been published.
Key Unresolved Questions:
Definitive Synthesis and Characterization: What is the most efficient and high-yielding synthetic route to this compound? What are its detailed spectroscopic and crystallographic characteristics?
Pharmacological Profile: What is the full spectrum of its biological activity? Does it exhibit cytotoxic, anti-inflammatory, antimicrobial, or other therapeutic effects?
Mechanism of Action: If biologically active, what are the specific molecular targets and signaling pathways through which it exerts its effects?
Structure-Activity Relationships (SAR): How do the 6-amino and 3-cyclopropyl groups contribute to its biological activity? What is the impact of modifying these substituents?
In Vivo Efficacy and Safety: What is the pharmacokinetic profile, in vivo efficacy, and potential toxicity of the compound in preclinical models?
Proposed Future Research Directions and Methodological Innovations
Future research should systematically address the aforementioned knowledge gaps. A multi-pronged approach integrating synthetic chemistry, computational modeling, and biological screening is essential.
Proposed Research Directions:
Synthetic Exploration: Development and optimization of a robust synthetic pathway to produce this compound in sufficient quantities for extensive biological evaluation. This could involve adapting known methods for the synthesis of quinazolinone cores and subsequent functionalization.
Comprehensive Biological Screening: The compound should be subjected to a broad panel of in vitro assays to identify potential therapeutic activities. This should include, but not be limited to, cancer cell line proliferation assays, anti-inflammatory assays, and antimicrobial susceptibility testing.
Computational Studies: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and elucidate the binding interactions of this compound with these targets.
Target Identification and Validation: Should promising biological activity be identified, subsequent studies should focus on identifying the specific molecular target(s) using techniques like affinity chromatography, proteomics, and genetic approaches.
Lead Optimization: Based on initial biological data and SAR studies, a medicinal chemistry program could be initiated to synthesize and evaluate analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
Opportunities for Interdisciplinary Collaborations and Novel Technological Applications
The exploration of this compound presents numerous opportunities for interdisciplinary collaboration.
Chemists and Biologists: Synthetic chemists can collaborate with molecular and cell biologists to design, synthesize, and evaluate novel derivatives with specific biological activities.
Computational Scientists: Collaboration with computational chemists and bioinformaticians can accelerate the drug discovery process through predictive modeling and data analysis.
Pharmacologists and Toxicologists: Expertise in pharmacology and toxicology will be crucial for preclinical development, including in vivo efficacy studies and safety assessments.
Novel Technological Applications:
Chemical Probes: If a specific biological target is identified, biotinylated or fluorescently tagged derivatives of this compound could be developed as chemical probes to study the target's function in its native cellular environment.
Biomarker Discovery: The compound's interaction with specific cellular pathways could be leveraged to develop diagnostic tools or identify biomarkers for disease.
Broader Impact on the Fields of Organic Synthesis, Computational Chemistry, and Chemical Biology
The systematic investigation of this compound has the potential to make significant contributions to several scientific disciplines.
Organic Synthesis: The development of novel synthetic methodologies for this and related quinazolinones can expand the toolkit of synthetic organic chemists.
Computational Chemistry: The study of this molecule can serve as a valuable case study for refining computational models to more accurately predict the biological activities and physicochemical properties of small molecules.
Chemical Biology: By identifying and characterizing the biological targets and mechanisms of action of this compound, researchers can gain new insights into complex biological processes and uncover novel therapeutic intervention points.
Q & A
Q. What are the key steps in the multigram-scale synthesis of 6-amino-3-cyclopropylquinazolin-4(3H)-one?
The compound is synthesized via a multistep route starting from 5-nitroanthranilic acid. Key steps include:
- Hügershoff reaction for cyclopropane ring formation.
- Cu-catalyzed intramolecular C–S bond formation to construct the quinazolinone core.
- Microwave-assisted technology to accelerate reaction steps requiring prolonged heating. This method achieves scalability (multigram yields) and efficiency, critical for downstream pharmacological studies .
Q. How does microwave irradiation improve the synthesis of quinazolin-4(3H)-one derivatives?
Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) and enhances yields by up to 20% compared to conventional heating. For example, in synthesizing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, microwave conditions (100–150 W, 5–10 min) achieved 85% yield vs. 60% under conventional reflux (6–8 hours). This is attributed to rapid, uniform heating and reduced side reactions .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- 1H/13C NMR : To verify cyclopropane protons (δ 0.8–1.2 ppm) and quinazolinone carbonyl (δ 160–170 ppm).
- HRMS : For exact mass confirmation (e.g., [M+H]+ at m/z 232.0987).
- IR Spectroscopy : To identify NH2 stretching (~3400 cm⁻¹) and C=O absorption (~1680 cm⁻¹). Cross-referencing with computational data (e.g., InChI key or SMILES strings) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial activity data for quinazolin-4(3H)-one derivatives?
Discrepancies often arise from variations in:
- Test strains : Standardize using ATCC/MTCC reference strains (e.g., S. aureus ATCC 25923).
- Assay protocols : Adopt CLSI guidelines for broth microdilution or agar diffusion.
- Compound purity : Ensure >95% purity via HPLC before testing. For example, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one showed MICs of 8–16 µg/mL against Gram-positive bacteria in controlled studies, but higher MICs (>32 µg/mL) were reported when impurities exceeded 10% .
Q. What strategies optimize the introduction of diverse substituents at the 2-position of quinazolin-4(3H)-one?
- Nucleophilic substitution : React 4-chloro precursors (e.g., 4-chloro-2-(trifluoromethyl)quinazoline) with amines or thiols under mild conditions (e.g., K2CO3/DMF, 60°C).
- Cross-coupling : Use Suzuki-Miyaura reactions for aryl/heteroaryl groups (Pd(PPh3)4, Na2CO3, 80°C).
- Microwave-assisted cyclization : For sterically hindered substituents, microwave conditions (120°C, 20 min) improve regioselectivity .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for cyclopropane ring-opening reactions (e.g., ΔG‡ values for acid-catalyzed hydrolysis).
- Molecular docking : Predict binding affinities to biological targets (e.g., DHFR enzyme for antibacterial activity).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed reaction rates or bioactivity .
Methodological Considerations
Q. What safety protocols are critical when handling intermediates like 4-chloro-2-(trifluoromethyl)quinazoline?
- Ventilation : Use fume hoods to avoid inhalation of POCl3 or trifluoroacetic acid vapors.
- PPE : Acid-resistant gloves and goggles during chlorination steps.
- Waste disposal : Neutralize acidic byproducts with NaHCO3 before disposal .
Q. How to design a stability study for this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
